molecular formula C21H26N2O5S B10861692 Opevesostat CAS No. 2231294-96-3

Opevesostat

Cat. No.: B10861692
CAS No.: 2231294-96-3
M. Wt: 418.5 g/mol
InChI Key: LHVKCOBGLZGRQZ-UHFFFAOYSA-N
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Description

Opevesostat, also known as MK-5684 or ODM-208, is a small molecule inhibitor of cytochrome P450 11A1 (CYP11A1). This enzyme catalyzes the first and rate-limiting step of steroid biosynthesis, making this compound a potent agent in the suppression of steroid hormone production. It is currently under investigation for its potential in treating metastatic castration-resistant prostate cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Opevesostat involves multiple steps, starting from commercially available precursors. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to introduce the necessary substituents. The final product is purified using chromatographic techniques to achieve high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, continuous flow chemistry, and automated purification systems to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: Opevesostat undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity .

Scientific Research Applications

Opevesostat has several scientific research applications:

Mechanism of Action

Opevesostat exerts its effects by inhibiting the activity of CYP11A1, an enzyme crucial for the conversion of cholesterol to pregnenolone, the precursor of all steroid hormones. By blocking this step, this compound effectively reduces the production of steroid hormones, which can drive the growth of certain cancers. The inhibition of CYP11A1 disrupts the androgen receptor signaling pathway, which is often upregulated in prostate cancer .

Comparison with Similar Compounds

Uniqueness of Opevesostat: this compound is unique in its specific inhibition of CYP11A1, which allows for a broader suppression of steroid hormone production compared to other agents that target downstream enzymes or receptors. This broad inhibition can be advantageous in treating cancers that have developed resistance to other hormonal therapies .

Properties

CAS No.

2231294-96-3

Molecular Formula

C21H26N2O5S

Molecular Weight

418.5 g/mol

IUPAC Name

2-(1,3-dihydroisoindol-2-ylmethyl)-5-[(1-methylsulfonylpiperidin-4-yl)methoxy]pyran-4-one

InChI

InChI=1S/C21H26N2O5S/c1-29(25,26)23-8-6-16(7-9-23)14-28-21-15-27-19(10-20(21)24)13-22-11-17-4-2-3-5-18(17)12-22/h2-5,10,15-16H,6-9,11-14H2,1H3

InChI Key

LHVKCOBGLZGRQZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)COC2=COC(=CC2=O)CN3CC4=CC=CC=C4C3

Origin of Product

United States

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